2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one
Overview
Description
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one is a reagent used in phosphorylation and phosphitylation of alcohols and in the formation of H-phosphonates . It is also a reactive cyclic phosphitylating reagent involved in fast coupling rates and hydrolytic cleavage more readily compared to that of an acyclic analog .
Synthesis Analysis
This compound is used as a phosphitylating agent for nucleosides and carbohydrates . It is also used in the synthesis of triphosphates and 1-thiotriphosphates from alcohols . A rapid and efficient synthesis of nucleoside 5’-0-(1-thiotriphosphates), 5’-triphosphates, and 2’,3’-cyclophosphorothioates has been reported using 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one .Molecular Structure Analysis
The molecular formula of 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one is C7H4ClO3P . The SMILES string representation is ClP1OC(=O)c2ccccc2O1 . The InChI key is BVOITXUNGDUXRW-UHFFFAOYSA-N .Chemical Reactions Analysis
As a reagent, 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one is used in phosphorylation and phosphitylation of alcohols and in the formation of H-phosphonates . It is also a reactive cyclic phosphitylating reagent involved in fast coupling rates and hydrolytic cleavage .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 36-40 °C (lit.) . It has a boiling point of 127-128 °C/11 mmHg (lit.) . It is soluble in acetonitrile, dichloromethane, tetrahydrofuran, and dimethylformamide .Scientific Research Applications
-
Phosphorylation and Phosphitylation of Alcohols
- Field : Organic Chemistry
- Application : This compound is used as a reagent in the phosphorylation and phosphitylation of alcohols .
- Method : The specific method of application or experimental procedures would depend on the specific alcohol being used and the desired outcome of the reaction. Typically, the alcohol and the 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one would be combined under controlled conditions to allow the reaction to occur .
- Results : The result of this application would be the phosphorylated or phosphitylated alcohol .
-
Formation of H-Phosphonates
- Field : Organic Chemistry
- Application : This compound is used in the formation of H-phosphonates .
- Method : The specific method of application or experimental procedures would depend on the specific reactants being used and the desired outcome of the reaction. Typically, the reactants and the 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one would be combined under controlled conditions to allow the reaction to occur .
- Results : The result of this application would be the formation of H-phosphonates .
-
Synthesis of Nucleoside Triphosphates
- Field : Biochemistry
- Application : This compound is used to synthesize nucleoside triphosphates by treating with acyl protected nucleoside .
- Method : The specific method of application or experimental procedures would depend on the specific nucleoside being used and the desired outcome of the reaction. Typically, the nucleoside and the 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one would be combined under controlled conditions to allow the reaction to occur .
- Results : The result of this application would be the synthesis of nucleoside triphosphates .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-1,3,2-benzodioxaphosphinin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClO3P/c8-12-10-6-4-2-1-3-5(6)7(9)11-12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOITXUNGDUXRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OP(O2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10285003 | |
Record name | 2-Chloro-2H,4H-1,3,2-benzodioxaphosphinin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10285003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one | |
CAS RN |
5381-99-7 | |
Record name | 5381-99-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40209 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-2H,4H-1,3,2-benzodioxaphosphinin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10285003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.